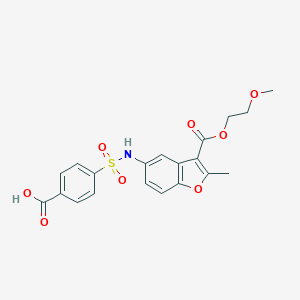

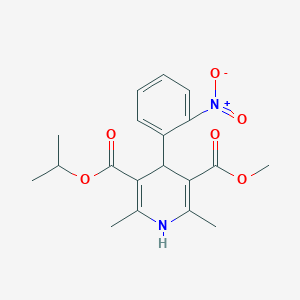

5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as "CMC-544" and belongs to the class of drugs known as antibody-drug conjugates (ADCs). ADCs are a promising class of drugs that combine the specificity of monoclonal antibodies with the cytotoxic effects of chemotherapeutic agents.

Aplicaciones Científicas De Investigación

CMC-544 has been studied extensively for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that CMC-544 has potent cytotoxic effects against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors. Clinical trials have also shown promising results, with CMC-544 demonstrating efficacy in the treatment of non-Hodgkin's lymphoma and acute lymphoblastic leukemia.

Mecanismo De Acción

The mechanism of action of CMC-544 involves the specific targeting of cancer cells by the monoclonal antibody component of the drug. Once the antibody has bound to the cancer cell, the linker molecule releases the cytotoxic agent, which induces cell death through a variety of mechanisms, including DNA damage, inhibition of protein synthesis, and disruption of cell division.

Biochemical and Physiological Effects

CMC-544 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These effects include the induction of apoptosis (programmed cell death), inhibition of tumor growth, and reduction in tumor size. CMC-544 has also been shown to have minimal toxicity in normal tissues, which is a significant advantage over traditional chemotherapeutic agents.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of CMC-544 for lab experiments is its specificity for cancer cells. This allows researchers to target specific cell types and study the effects of the drug on those cells. However, one limitation of CMC-544 is its complexity, which can make it difficult to synthesize and study in the lab.

Direcciones Futuras

There are a number of potential future directions for research on CMC-544. One area of focus is the optimization of the linker molecule to improve the efficacy and safety of the drug. Another area of interest is the development of new monoclonal antibodies that can target different types of cancer cells. Additionally, there is ongoing research into the use of 5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester in combination with other cancer therapies, such as immune checkpoint inhibitors and radiation therapy.

Conclusion

In conclusion, CMC-544 is a promising drug candidate for the treatment of cancer. Its specificity for cancer cells, potent cytotoxic effects, and minimal toxicity in normal tissues make it an attractive option for cancer therapy. Ongoing research into the optimization of the drug and its use in combination with other therapies will continue to advance our understanding of its potential applications in cancer treatment.

Métodos De Síntesis

The synthesis of CMC-544 involves the conjugation of a monoclonal antibody with a cytotoxic agent. The monoclonal antibody is designed to target a specific antigen expressed on the surface of cancer cells. The cytotoxic agent is attached to the antibody through a linker molecule that is designed to release the cytotoxic agent once the antibody has bound to the cancer cell. The synthesis of CMC-544 is a complex process that requires careful optimization of the linker and cytotoxic agent to ensure maximum efficacy and minimal toxicity.

Propiedades

Fórmula molecular |

C20H19NO8S |

|---|---|

Peso molecular |

433.4 g/mol |

Nombre IUPAC |

4-[[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]sulfamoyl]benzoic acid |

InChI |

InChI=1S/C20H19NO8S/c1-12-18(20(24)28-10-9-27-2)16-11-14(5-8-17(16)29-12)21-30(25,26)15-6-3-13(4-7-15)19(22)23/h3-8,11,21H,9-10H2,1-2H3,(H,22,23) |

Clave InChI |

FSRYGTPRUXYRIH-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OCCOC |

SMILES canónico |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OCCOC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)

![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)

![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)

![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)